molecular formula C8H6F2O2 B1593354 3,6-Difluoro-2-methoxybenzaldehyde CAS No. 887267-04-1

3,6-Difluoro-2-methoxybenzaldehyde

Cat. No. B1593354
M. Wt: 172.13 g/mol
InChI Key: CRIGYCXILOWIKP-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxybenzaldehyde, also known as 3,6-difluoromethoxybenzaldehyde, is an organic compound with the molecular formula C7H5F2O2. It is a colorless to pale yellow liquid with a faint odor and a melting point of -42.5 °C. It is soluble in water, ethanol, and benzene, and is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, fragrances, and other organic compounds.

Scientific Research Applications

Synthesis and Material Science

  • Benzaldehyde derivatives have been explored for their roles in synthesizing complex organic compounds. For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were used under microwave irradiation to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole, highlighting the utility of these compounds in facilitating novel chemical syntheses (H. Arslan & Ö. Algül, 2007).
  • The reactivity of hydroxybenzaldehydes with alkynes, alkenes, or allenes using a rhodium catalyst system showcases the potential of benzaldehyde derivatives in organic synthesis, leading to the formation of valuable organic products (Ken Kokubo et al., 1999).

Catalysis and Organic Reactions

  • The exploration of benzaldehyde derivatives as linkers in solid phase organic synthesis demonstrates their versatility. These linkers facilitate the synthesis of complex molecules, showcasing the adaptability of benzaldehyde derivatives in synthetic chemistry (E. Swayze, 1997).
  • Fluorinated benzaldehydes have been synthesized and utilized in the creation of anticancer stilbenes, indicating the significant impact of benzaldehyde derivatives in medicinal chemistry and drug development (N. Lawrence et al., 2003).

Advanced Materials and Applications

  • Benzaldehyde derivatives have also been investigated for their role in producing new materials with potential electronic and photonic applications. For example, the synthesis and characterization of bis-aldehyde monomers and their conversion into conductive polyazomethines demonstrate the utility of these compounds in material science (A. Hafeez et al., 2019).

Catalytic Efficiency and Selectivity

  • Sulfonated Schiff base copper(II) complexes derived from benzaldehyde derivatives have been used as efficient and selective catalysts in alcohol oxidation, highlighting the role of these compounds in enhancing catalytic processes (S. Hazra et al., 2015).

properties

IUPAC Name

3,6-difluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIGYCXILOWIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650400
Record name 3,6-Difluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-methoxybenzaldehyde

CAS RN

887267-04-1
Record name 3,6-Difluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887267-04-1
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Synthesis routes and methods

Procedure details

A mixture of commercially available 3,6-difluoro-2-hydroxybenzaldehyde (2.450 g; 15.50 mmol), iodomethane (2.199 g; 15.50 mmol), and K2CO3 (2.570 g; 18.60 mmol) in anh. DMF (50 ml) was heated to 80° C., under nitrogen, for 4 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 3,6-difluoro-2-methoxybenzaldehyde as a colorless solid. LC-MS (conditions A): tR=0.62 min.; no ionisation.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2.199 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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